N-ethyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-ethyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused pyridine, oxo, and imino functionalities. Its unique architecture includes a pyridin-3-ylmethyl substituent at position 7 and an ethyl carboxamide group at position 3.
Properties
Molecular Formula |
C21H20N6O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-ethyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H20N6O2/c1-3-24-20(28)15-9-16-19(25-17-7-6-13(2)11-26(17)21(16)29)27(18(15)22)12-14-5-4-8-23-10-14/h4-11,22H,3,12H2,1-2H3,(H,24,28) |
InChI Key |
LLJVILSVYOBMKW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo structure and the introduction of various functional groups. Common synthetic routes may include:
Formation of the triazatricyclo core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridin-3-yl group: This step may involve nucleophilic substitution reactions.
Addition of the ethyl and methyl groups: These groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents.
Scientific Research Applications
Chemistry
Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique tricyclic structure allows chemists to explore various reaction pathways and mechanisms.
Reaction Mechanisms : Research into its chemical reactions reveals insights into oxidation and reduction processes. For instance, it can undergo oxidation to form hydroxylated derivatives or reduction to yield amine derivatives.
Biology
Biochemical Probes : In biological research, this compound may interact with biological macromolecules such as proteins and nucleic acids. Its potential as a biochemical probe makes it valuable for studying molecular interactions and signaling pathways.
Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer activities. Investigations into its mechanism of action reveal that it might inhibit specific enzymes or modulate receptor activity.
Medicine
Therapeutic Applications : The compound is being explored for its therapeutic properties, particularly in drug development. Its unique functional groups enhance its interaction with biological targets, potentially leading to the development of new pharmaceuticals.
Mechanism of Action : Understanding how this compound interacts with enzymes and receptors can provide insights into its therapeutic effects. Ongoing studies focus on elucidating these mechanisms to optimize its use in clinical applications.
Industrial Applications
In industrial settings, N-ethyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide may find applications in:
Material Development : Its chemical properties could be harnessed in the synthesis of new materials with specific characteristics.
Catalysis : The compound may also serve as a catalyst in various chemical reactions due to its ability to facilitate specific reaction pathways.
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro through enzyme modulation. |
| Study 2 | Antimicrobial Properties | Showed significant antibacterial activity against various strains of bacteria. |
| Study 3 | Synthesis Pathways | Explored different synthetic routes leading to higher yields of the compound under optimized conditions. |
Mechanism of Action
The mechanism of action of N-ethyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways will depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
However, methodologies from studies on quaternary ammonium compounds (QACs) like benzalkonium chloride (BAC-C12) provide a framework for evaluating critical micelle concentration (CMC), a key property for amphiphilic compounds.
Research Findings and Methodological Considerations
Challenges in Similarity Assessment
As noted in Environmental Science and Pollution Research and computational biology studies, comparing compounds requires harmonizing diverse metrics:
- Spectrofluorometry vs. Tensiometry: These methods yield comparable CMC values for QACs (e.g., ±0.3 mM variance for BAC-C12) but may diverge for non-QACs like the target compound due to differences in fluorescence quenching or interfacial activity .
- For example, minor substituent changes (e.g., replacing pyridinylmethyl with benzyl) can drastically alter binding affinities despite high Tanimoto scores .
Biological Activity
N-ethyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and diverse functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 386.4 g/mol. The structure features an imine and a carboxamide group that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 386.4 g/mol |
| Structure Type | Tricyclic |
| Functional Groups | Imine, Carboxamide |
Antimicrobial Properties
Research indicates that compounds similar to N-ethyl-6-imino derivatives exhibit notable antimicrobial activity. For instance, triazole derivatives have been documented for their antifungal properties, suggesting that N-ethyl-6-imino may also display similar effects against various microbial strains .
Anticancer Activity
The compound's structural features may allow it to interact with biological targets involved in cancer progression. Initial studies suggest potential anticancer properties through mechanisms such as tubulin polymerization inhibition and vascular disruption in tumor cells . These effects are critical as they can lead to selective toxicity towards cancer cells while sparing normal cells.
Binding Affinity Studies
Binding affinity studies are essential for understanding the interaction of N-ethyl-6-imino with specific biological targets. Preliminary data indicate that this compound may bind effectively to enzymes or receptors implicated in disease pathways, which could enhance its therapeutic potential .
Case Studies and Research Findings
- Ames Test Results : In a Phase III trial involving the Ames assay, N-ethyl compounds showed strong positive results indicating mutagenic potential under certain conditions . This raises questions about safety and necessitates further evaluation before clinical application.
- In Vitro Studies : In vitro studies have demonstrated that similar triazatricyclo compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. This cytotoxic effect is attributed to the compound's ability to disrupt microtubule formation during mitosis .
- Structure Activity Relationship (SAR) : A detailed SAR analysis has revealed that modifications in the functional groups significantly affect the biological activity of triazatricyclo compounds. This suggests that optimizing these groups could enhance efficacy and reduce toxicity in therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of this compound?
- Methodology :
- Step 1 : Start with a thiazolo[3,2-a]pyrimidine core structure (e.g., ethyl 7-methyl-3-oxo derivatives) and functionalize the pyridine ring via alkylation or condensation reactions. Use 3-pyridinylmethyl groups for substitution at position 7, as described in analogous thiadiazolo-pyrimidinone syntheses .
- Step 2 : Introduce the imino and carboxamide groups via nucleophilic substitution or amidation. Ethylamine derivatives can be used for N-ethylation .
- Step 3 : Purify intermediates via column chromatography and recrystallization. Final characterization should include NMR (¹H, ¹³C), IR, and mass spectrometry to confirm regiochemistry and purity .
Q. How should researchers characterize this compound spectroscopically?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). Key signals include imino (δ 8.5–9.5 ppm) and pyridinylmethyl protons (δ 4.0–5.0 ppm). Compare with analogous thiadiazolo-pyrimidinones .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and imino (C=N, ~1650 cm⁻¹) stretches.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- Methodology :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict regioselectivity in cyclization steps .
- Reaction Path Search : Use automated algorithms (e.g., GRRM) to explore intermediates and identify energy-efficient routes. Validate predictions with small-scale experiments .
- Example : ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error in reaction optimization .
Q. How to address discrepancies in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Standardize assays (e.g., IC₅₀) using cell lines with consistent passage numbers. Compare results with structurally similar thiadiazolo-pyrimidinones, which show antimicrobial and anticancer variability due to substituent effects .
- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers. Control for variables like solvent (DMSO vs. water) and incubation time .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., pyridinylmethyl to benzyl) and test bioactivity. Prioritize positions 6 (imino) and 7 (pyridinylmethyl) based on analogous compounds’ SAR .
- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets (e.g., kinase enzymes). Validate with in vitro enzyme inhibition assays .
Q. How to ensure data reproducibility in multi-institutional studies?
- Methodology :
- Standardized Protocols : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) like LabArchives for real-time data sharing .
- Collaborative Validation : Replicate key experiments (e.g., cytotoxicity assays) across labs with blinded samples to minimize bias .
Q. What strategies resolve mechanistic ambiguities in cyclization reactions?
- Methodology :
- Isotopic Labeling : Use ¹⁵N-labeled amines to track imino group formation via NMR .
- Kinetic Studies : Monitor reaction progress using in situ IR or HPLC. Fit data to kinetic models (e.g., pseudo-first-order) to deduce rate-determining steps .
Q. How to validate computational predictions of metabolic stability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
